molecular formula C20H21FO2 B14333425 Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- CAS No. 104761-42-4

Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-

Cat. No.: B14333425
CAS No.: 104761-42-4
M. Wt: 312.4 g/mol
InChI Key: VCJYXSPVNFOHNP-WOJBJXKFSA-N
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Description

Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Aromatic Substitution Reactions: Introduction of functional groups such as hydroxyl and fluoro groups onto the aromatic rings.

    Cyclization Reactions: Formation of the polycyclic structure through cyclization of intermediate compounds.

    Hydrogenation: Reduction of specific double bonds to achieve the desired hexahydro configuration.

    Methylation: Introduction of methyl groups at specific positions on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.

    Medicine: Investigated for their anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- involves its interaction with various molecular targets and pathways:

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound with similar aromatic structure but lacking specific functional groups.

    7,12-Dimethylbenz(a)anthracene: A closely related compound with methyl groups at positions 7 and 12.

    5-Fluoro-1,2,3,4-tetrahydrobenz(a)anthracene: A fluorinated derivative with fewer hydrogenated rings.

Uniqueness

Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is unique due to its specific combination of functional groups and hydrogenated rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

104761-42-4

Molecular Formula

C20H21FO2

Molecular Weight

312.4 g/mol

IUPAC Name

(7R,12R)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol

InChI

InChI=1S/C20H21FO2/c1-19(22)14-9-5-6-10-15(14)20(2,23)18-13-8-4-3-7-12(13)17(21)11-16(18)19/h5-6,9-11,22-23H,3-4,7-8H2,1-2H3/t19-,20-/m1/s1

InChI Key

VCJYXSPVNFOHNP-WOJBJXKFSA-N

Isomeric SMILES

C[C@]1(C2=CC=CC=C2[C@@](C3=C4CCCCC4=C(C=C31)F)(C)O)O

Canonical SMILES

CC1(C2=CC=CC=C2C(C3=C4CCCCC4=C(C=C31)F)(C)O)O

Origin of Product

United States

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